molecular formula C8H8N2O3S2 B2546119 methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate CAS No. 898518-84-8

methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate

Cat. No.: B2546119
CAS No.: 898518-84-8
M. Wt: 244.28
InChI Key: VZLBYYJMTZGHNQ-UHFFFAOYSA-N
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Description

Methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate is a heterocyclic compound with a molecular formula of C8H8N2O3S2 and a molecular weight of 244.29 g/mol . This compound is characterized by its unique thieno[2,3-b][1,4]thiazine core structure, which is known for its potential biological and pharmacological activities.

Scientific Research Applications

Methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and thiazine precursors under controlled conditions . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while adhering to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular interactions and binding affinities are essential for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate stands out due to its unique thieno[2,3-b][1,4]thiazine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 7-amino-2-oxo-1H-thieno[2,3-b][1,4]thiazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S2/c1-13-7(12)6-4(9)5-8(15-6)14-2-3(11)10-5/h2,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLBYYJMTZGHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)SCC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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